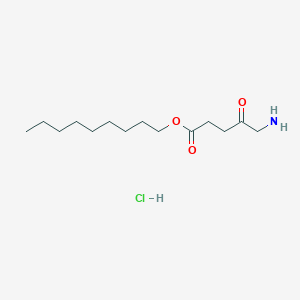
5-Aminolevulinic acid nonyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminolevulinic acid nonyl ester hydrochloride is a derivative of 5-aminolevulinic acid, a naturally occurring compound involved in the biosynthesis of heme, chlorophyll, and vitamin B12. This esterified form is often used in photodynamic therapy and other medical applications due to its enhanced lipophilicity, which allows for better cellular uptake and distribution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminolevulinic acid nonyl ester hydrochloride typically involves the esterification of 5-aminolevulinic acid with nonanol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Aminolevulinic acid nonyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.
Reduction: Reduction reactions can convert the ester back to its parent acid form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed
Protoporphyrin IX: Formed through oxidation.
5-Aminolevulinic acid: Formed through reduction.
Various substituted esters: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
5-Aminolevulinic acid nonyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of porphyrins and other complex molecules.
Biology: Studied for its role in cellular metabolism and its effects on cell growth and differentiation.
Medicine: Widely used in photodynamic therapy for the treatment of various cancers and skin conditions. It is also used in fluorescence-guided surgery to visualize malignant tissues.
Industry: Employed in the production of agricultural chemicals and as a growth promoter for plants.
Mecanismo De Acción
The mechanism of action of 5-aminolevulinic acid nonyl ester hydrochloride involves its conversion to protoporphyrin IX within cells. Protoporphyrin IX is a potent photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS). These ROS cause cellular damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and organelles, leading to the selective destruction of malignant cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminolevulinic acid: The parent compound, less lipophilic and has lower cellular uptake.
Hexaminolevulinate: Another esterified form with a hexyl group, used in similar applications but with different pharmacokinetics.
Methyl aminolevulinate: Used in photodynamic therapy, with different absorption and distribution properties.
Uniqueness
5-Aminolevulinic acid nonyl ester hydrochloride is unique due to its enhanced lipophilicity, which allows for better penetration into cells and tissues. This property makes it particularly effective in photodynamic therapy and other medical applications where cellular uptake is crucial.
Propiedades
Fórmula molecular |
C14H28ClNO3 |
|---|---|
Peso molecular |
293.83 g/mol |
Nombre IUPAC |
nonyl 5-amino-4-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C14H27NO3.ClH/c1-2-3-4-5-6-7-8-11-18-14(17)10-9-13(16)12-15;/h2-12,15H2,1H3;1H |
Clave InChI |
APVSTDKRIFAPQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)CCC(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


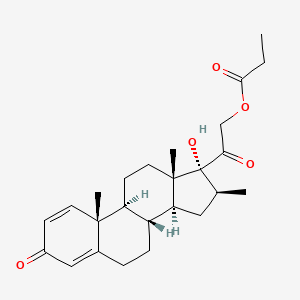

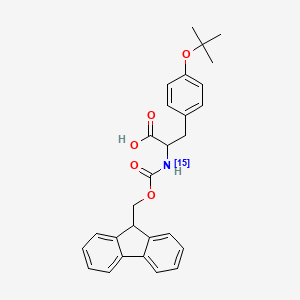
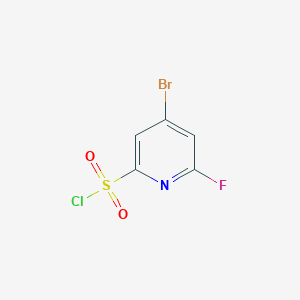

![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)


![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)
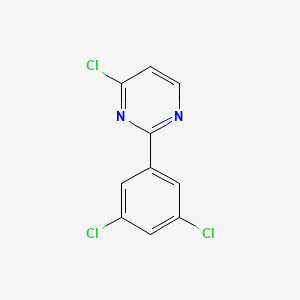
![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)

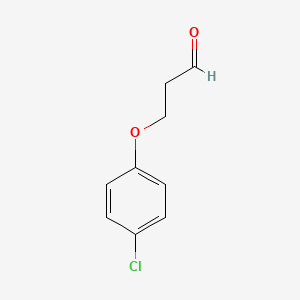
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
